molecular formula C10H14N2O4 B14632182 Propanedioic acid, (bis(1-aziridinyl)methylene)-, dimethyl ester CAS No. 55542-50-2

Propanedioic acid, (bis(1-aziridinyl)methylene)-, dimethyl ester

Cat. No.: B14632182
CAS No.: 55542-50-2
M. Wt: 226.23 g/mol
InChI Key: HJKAOFIJCIIKHS-UHFFFAOYSA-N
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Description

Propanedioic acid, (bis(1-aziridinyl)methylene)-, dimethyl ester is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of aziridine rings, which are three-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, (bis(1-aziridinyl)methylene)-, dimethyl ester typically involves the reaction of aziridine with malonic acid derivatives. One common method includes the reaction of aziridine with dimethyl malonate under basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure the formation of the aziridine rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (bis(1-aziridinyl)methylene)-, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature, and may require the presence of a catalyst to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine may yield an amine-substituted product, while reaction with an alcohol may yield an alcohol-substituted product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of propanedioic acid, (bis(1-aziridinyl)methylene)-, dimethyl ester involves the ring-opening reactions of the aziridine rings. These reactions can lead to the formation of covalent bonds with nucleophiles, making the compound an effective alkylating agent. This property is particularly useful in medicinal chemistry, where it can target specific biomolecules in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedioic acid, (bis(1-aziridinyl)methylene)-, dimethyl ester is unique due to its specific structure, which combines the reactivity of aziridine rings with the versatility of malonic acid derivatives. This combination allows for a wide range of chemical modifications and applications, particularly in the synthesis of complex nitrogen-containing molecules .

Properties

CAS No.

55542-50-2

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

dimethyl 2-[bis(aziridin-1-yl)methylidene]propanedioate

InChI

InChI=1S/C10H14N2O4/c1-15-9(13)7(10(14)16-2)8(11-3-4-11)12-5-6-12/h3-6H2,1-2H3

InChI Key

HJKAOFIJCIIKHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C(N1CC1)N2CC2)C(=O)OC

Origin of Product

United States

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